N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11297745
InChI: InChI=1S/C16H20N2O4/c1-10-13(11(2)22-18-10)8-16(19)17-9-12-5-6-14(20-3)15(7-12)21-4/h5-7H,8-9H2,1-4H3,(H,17,19)
SMILES: CC1=C(C(=NO1)C)CC(=O)NCC2=CC(=C(C=C2)OC)OC
Molecular Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol

N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

CAS No.:

Cat. No.: VC11297745

Molecular Formula: C16H20N2O4

Molecular Weight: 304.34 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide -

Specification

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Standard InChI InChI=1S/C16H20N2O4/c1-10-13(11(2)22-18-10)8-16(19)17-9-12-5-6-14(20-3)15(7-12)21-4/h5-7H,8-9H2,1-4H3,(H,17,19)
Standard InChI Key AGYHTICVZYSJSZ-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CC(=O)NCC2=CC(=C(C=C2)OC)OC
Canonical SMILES CC1=C(C(=NO1)C)CC(=O)NCC2=CC(=C(C=C2)OC)OC

Introduction

The compound N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic organic molecule. Its structure suggests potential applications in medicinal chemistry due to the presence of functional groups commonly associated with bioactivity. Below is a breakdown of its structural components:

  • 3,4-Dimethoxybenzyl group: This aromatic moiety is often found in bioactive molecules and contributes to lipophilicity and potential interactions with biological targets.

  • 3,5-Dimethyl-1,2-oxazole ring: Oxazole derivatives are known for their role in pharmaceuticals as anti-inflammatory, antimicrobial, or anticancer agents.

  • Acetamide linkage: The amide bond serves as a key structural feature for stability and interaction with enzymes or receptors.

Synthesis

While no direct synthesis procedure is available for this compound in the provided results, a plausible synthetic route could involve:

  • Formation of the Oxazole Ring:

    • Starting with a precursor such as 3,5-dimethylisoxazole.

    • This can be synthesized via cyclization reactions involving diketones and hydroxylamine derivatives.

  • Attachment of the Acetamide Group:

    • Reacting the oxazole derivative with an acetamide precursor under coupling conditions (e.g., carbodiimides like EDC or DCC).

  • Introduction of the Dimethoxybenzyl Group:

    • Using nucleophilic substitution or reductive amination to attach the benzyl group.

Potential Applications

Given its structural features, this compound may exhibit various biological activities:

  • Anti-inflammatory Activity:

    • The oxazole ring is commonly found in inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antimicrobial Properties:

    • Methoxy-substituted benzene rings are known to enhance antimicrobial activity by disrupting microbial membranes.

  • Anticancer Potential:

    • Amide linkages and aromatic groups can facilitate binding to specific protein targets involved in cancer pathways.

Analytical Characterization

To confirm its identity and purity, the following techniques would be employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Identification of specific hydrogen and carbon environments in the molecule
Mass Spectrometry (MS)Determination of molecular weight and fragmentation pattern
Infrared Spectroscopy (IR)Confirmation of functional groups such as amides and methoxy groups
Elemental AnalysisVerification of molecular formula

Research Implications

The compound’s structure suggests it could be explored for drug development or as a synthetic intermediate for more complex molecules. Future studies could include:

  • In Silico Docking Studies:

    • To predict binding affinity with biological targets such as enzymes or receptors.

  • In Vitro Biological Testing:

    • Screening for antimicrobial, anti-inflammatory, or anticancer activity.

  • Structure-Activity Relationship (SAR):

    • Modifying substituents on the benzene or oxazole rings to optimize bioactivity.

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